4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine
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Overview
Description
4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylated pyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring. The trifluoromethyl group imparts unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a trifluoromethylated boronic acid is coupled with a pyridine derivative .
Industrial Production Methods
Industrial production of 4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
4-Methoxy-5-methyl-2-(trifluoromethyl)pyridine is unique due to the presence of both a methoxy group and a methyl group on the pyridine ring, in addition to the trifluoromethyl group. This combination of functional groups imparts distinct physical and chemical properties, making it valuable for specific applications where other trifluoromethylated pyridines may not be as effective .
Properties
CAS No. |
220870-79-1 |
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Molecular Formula |
C8H8F3NO |
Molecular Weight |
191.15 g/mol |
IUPAC Name |
4-methoxy-5-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H8F3NO/c1-5-4-12-7(8(9,10)11)3-6(5)13-2/h3-4H,1-2H3 |
InChI Key |
HKJFRRNUMNAYQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1OC)C(F)(F)F |
Origin of Product |
United States |
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